4-Aminoadamantane-1-carboxylic acid hydrochloride

Overview

Description

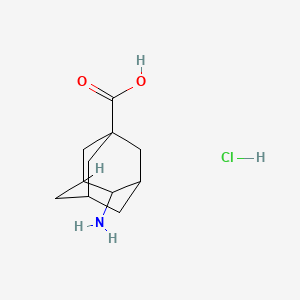

4-Aminoadamantane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl It is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure

Mechanism of Action

Mode of Action

The specifics of these interactions and the resulting changes are subject to ongoing research .

Biochemical Pathways

It is known that the compound can influence various biochemical processes, potentially leading to downstream effects on cellular function .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and is able to have an active effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Aminoadamantane-1-carboxylic acid hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoadamantane-1-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with adamantane, which is commercially available.

Functionalization: Adamantane is first functionalized to introduce the carboxylic acid group. This can be achieved through a series of reactions, including oxidation and subsequent carboxylation.

Amination: The carboxylic acid derivative is then subjected to amination to introduce the amino group at the desired position.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Aminoadamantane-1-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Scientific Research Applications

4-Aminoadamantane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antiviral and neuroprotective effects.

Medicine: It is investigated for its potential use in treating neurological disorders such as Alzheimer’s disease.

Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

Amantadine: Another adamantane derivative with antiviral and anti-Parkinsonian properties.

Memantine: A well-known NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Rimantadine: Similar to amantadine, used as an antiviral agent.

Uniqueness

4-Aminoadamantane-1-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of both amino and carboxylic acid groups. This dual functionality allows for a broader range of chemical modifications and applications compared to other adamantane derivatives.

Biological Activity

4-Aminoadamantane-1-carboxylic acid hydrochloride is a compound with significant potential in various biological applications, particularly in the fields of antiviral and neuroprotective research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 231.72 g/mol

- Structure : The compound features an adamantane core, which is known for its unique three-dimensional structure that contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antiviral Activity :

- The compound has shown efficacy against various strains of influenza, including H1N1. Studies suggest that derivatives of adamantane can block viral entry by interacting with critical sites on the virus, potentially offering a mechanism to circumvent resistance seen with traditional antiviral agents like amantadine and rimantadine .

-

Neuroprotective Effects :

- Investigations into the neuroprotective properties of this compound suggest it may influence biochemical pathways related to neurodegenerative diseases. The adamantane structure is associated with modulation of neurotransmitter systems, which could provide therapeutic benefits in conditions like Alzheimer's disease .

- Inhibition of Enzymatic Activity :

The biological activity of this compound is attributed to several mechanisms:

- Binding Affinity : The compound's adamantane moiety enhances binding to target proteins or enzymes, improving its efficacy as an antiviral and neuroprotective agent.

- Influence on Cellular Pathways : It may modulate signaling pathways involved in inflammation and apoptosis, contributing to its protective effects in neuronal cells .

- Pharmacokinetics : Understanding the pharmacokinetic properties, such as bioavailability and half-life, is crucial for optimizing its therapeutic application. Research indicates favorable pharmacokinetic profiles for certain derivatives .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

A study conducted on a series of adamantane derivatives demonstrated that this compound exhibited significant antiviral activity against H1N1 strains with mutations conferring resistance to traditional treatments. The study utilized cell culture assays to quantify viral load reduction, showing a notable decrease in viral replication compared to untreated controls .

Case Study: Neuroprotective Properties

In vitro experiments involving neuronal cell lines treated with the compound indicated a reduction in oxidative stress markers and improved cell viability under conditions mimicking neurodegeneration. These findings suggest a protective role against neurotoxic agents, highlighting its potential application in treating neurodegenerative diseases .

Properties

IUPAC Name |

4-aminoadamantane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14;/h6-9H,1-5,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPMBCTWOYDNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737499 | |

| Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245645-93-5 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245645-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.